molecular formula H6N2O B032927 Hydrazine-d4 monodeuterate CAS No. 102096-80-0

Hydrazine-d4 monodeuterate

Cat. No.: B032927
CAS No.: 102096-80-0
M. Wt: 56.098 g/mol
InChI Key: IKDUDTNKRLTJSI-YIKVAAQNSA-N
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Description

Hydrazine-d4 monodeuterate is a deuterated form of hydrazine, characterized by the presence of deuterium atoms. It is a colorless, flammable, and highly reactive liquid with a pungent odor. The molecular formula for this compound is ND2ND2 · D2O, and it has a molecular weight of 56.10 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine-d4 monodeuterate can be synthesized through the reaction of hydrazine with deuterium oxide (D2O). The reaction typically involves the exchange of hydrogen atoms in hydrazine with deuterium atoms from deuterium oxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterium oxide and hydrazine. The process is carried out in specialized reactors designed to handle the highly reactive nature of hydrazine. The reaction is monitored to ensure the desired isotopic purity of the final product, which is typically around 98 atom % D .

Chemical Reactions Analysis

Types of Reactions: Hydrazine-d4 monodeuterate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form nitrogen gas and water.

    Reduction: It can act as a reducing agent in reactions with metal ions, reducing them to their elemental forms.

    Substitution: In the presence of suitable catalysts, this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.

Major Products Formed:

Scientific Research Applications

Hydrazine-d4 monodeuterate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazine-d4 monodeuterate involves its ability to participate in redox reactions. As a reducing agent, it donates electrons to other molecules, thereby reducing them. The molecular targets and pathways involved in its action include interactions with metal ions, oxidizing agents, and other reactive species. These interactions lead to the formation of various products, depending on the specific reaction conditions .

Comparison with Similar Compounds

Hydrazine-d4 monodeuterate can be compared with other deuterated hydrazine compounds, such as:

    Hydrazine-d2: Contains two deuterium atoms instead of four.

    Hydrazine-d6: Contains six deuterium atoms, providing different isotopic labeling.

    Hydrazine-d8: Fully deuterated hydrazine with eight deuterium atoms.

Uniqueness: this compound is unique due to its specific isotopic composition, which makes it particularly useful in studies requiring precise isotopic labeling. Its balanced deuterium content allows for detailed analysis of reaction mechanisms and kinetic isotope effects .

Properties

IUPAC Name

deuterated water;1,1,2,2-tetradeuteriohydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUDTNKRLTJSI-YIKVAAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])N([2H])[2H].[2H]O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584458
Record name (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.098 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102096-80-0
Record name (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102096-80-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

where M is Li, Na, K wherein 5-nitro-2,3-dihydrophthalazine-1,4-dione is solved in water solution of MOH, where M has the above mentioned meaning, with forming solution of 5-nitro-2,3-dihydrophthalazine-1,4-dione alkaline salt which is catalytically transformed in 5-amino-2,3-dihydrophthalazine-1,4-dione salt at the temperature of 40-90° C. by means of hydrogen under the pressure of 1-4 MPa at the presence of a transition metal catalyst (Pt, Pd) on active carbon, and separation of 5-amino-2,3-dihydrophthalazine-1,4-dione crystalline salt is performed by dilution of the water solution with lower alcohol or cyclic lower ether while cooling to the temperature −5° C. to −15° C., providing that there is used 5-nitro-2,3-dihydrophthalazine-1,4-dione obtained in the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate in anhydrous acetic acid at the temperature 100-110° C. with distilling the mixture of acetic acid and water off.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 3-pyridazin-4-yl-benzoic acid methyl ester [prepared by the following sequence: i.) An equimolar mixture of glyoxylic acid and m-tolyl-acetaldehyde [CAS-No. 72927-80-1] was heated to 135° C. for 17 h. ii.) The obtained crude 5-hydroxy-4-(m-tolyl)-2(5H)-furanone and hydrazine hydrate in BuOH were refluxed for 18 h according to J. Med. Chem. 1987, 30, 239. iii.) The obtained 5-m-tolyl-2H-pyridazin-3-one was heated with excess phosphorous oxychloride to 95° C. for 4 h. iv.) The obtained 3-chloro-5-m-tolyl-pyridazine was hydrogenated in MeOH and EtOAc over 5% Pd/C in the presence of NaOAc at 23° C. v.) The obtained 4-m-tolyl-pyridazine was oxidized with KMnO4 in aqueous HOAc at 100° C. for 4 h. vi.) The obtained 3-pyridazin-4-yl-benzoic acid was esterified with SOCl2 in MeOH at 60° C.] by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a yellow oil (554 mg).
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Synthesis routes and methods III

Procedure details

A mixture of 1.8 g of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 15 ml of hydrazine hydrate and 30 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 90 ml of acetone was refluxed for 15 minutes. After evaporating the solvent, a solution of the oily residue in chloroform was washed successively with 5% sodium carbonate and an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated and the crude product was purified by thin-layer chromatography [silica gel (Merck GF254); chloroform/methanol=9/1] to give 219 mg of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-isopropylidenehydrazino-6-pyridazinyloxy)ethylamino]-2-propanol as a pale yellow oil.
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30 mL
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solvent
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1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
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1.8 g
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Synthesis routes and methods IV

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
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20 mL
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1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
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5.7 g
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